molecular formula C23H22ClNO3 B14996237 11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

Cat. No.: B14996237
M. Wt: 395.9 g/mol
InChI Key: HRQGHUYOZKFBSZ-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one is a complex organic compound that belongs to the class of dioxino-acridin derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxino ring, and an acridinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one typically involves multi-step organic reactions. The starting materials often include chlorophenyl derivatives, acridinone precursors, and dioxino ring-forming agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
  • 7- (4- (9-phenyl-9H-carbazol-3-yl)phenyl)benzo [5,6] [1,4]dioxino [2,3-b]pyrazine
  • 7- (4′- (9H-carbazol-9-yl)- [1,1′-biphenyl]-4-yl)benzo [5,6] [1,4]dioxino [2,3-b]pyrazine

Uniqueness

What sets 11-(4-chlorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one apart from similar compounds is its unique combination of functional groups and structural features. The presence of the chlorophenyl group, dioxino ring, and acridinone core imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-8,8-dimethyl-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one

InChI

InChI=1S/C23H22ClNO3/c1-23(2)11-17-22(18(26)12-23)21(13-3-5-14(24)6-4-13)15-9-19-20(10-16(15)25-17)28-8-7-27-19/h3-6,9-10,21,25H,7-8,11-12H2,1-2H3

InChI Key

HRQGHUYOZKFBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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